

# "4-(2-Piperidin-2-ylethyl)morpholine literature review"

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## Compound of Interest

Compound Name: **4-(2-Piperidin-2-ylethyl)morpholine**

Cat. No.: **B1362214**

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An In-depth Technical Guide to **4-(2-Piperidin-2-ylethyl)morpholine**

## Introduction: Unpacking a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule **4-(2-Piperidin-2-ylethyl)morpholine** (CAS: 216985-68-1) represents a compelling conjunction of two such "privileged structures": the piperidine and morpholine rings.<sup>[1][2]</sup> While specific literature on this exact molecule is sparse, an analysis of its constituent parts provides a strong foundation for proposing its synthesis, predicting its properties, and postulating its potential biological activities.

The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, particularly those targeting the central nervous system (CNS).<sup>[2][3][4]</sup> Its saturated, six-membered structure allows it to adopt well-defined chair conformations, presenting substituents in precise three-dimensional orientations ideal for receptor binding.<sup>[2]</sup> The basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds within biological targets.<sup>[2]</sup>

The morpholine moiety is frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.<sup>[5][6]</sup> The presence of the ether oxygen and the tertiary amine gives the ring a unique polarity profile, often enhancing aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB) compared to more lipophilic amines.<sup>[5][7][8]</sup> This guide will provide a comprehensive technical overview of **4-(2-**

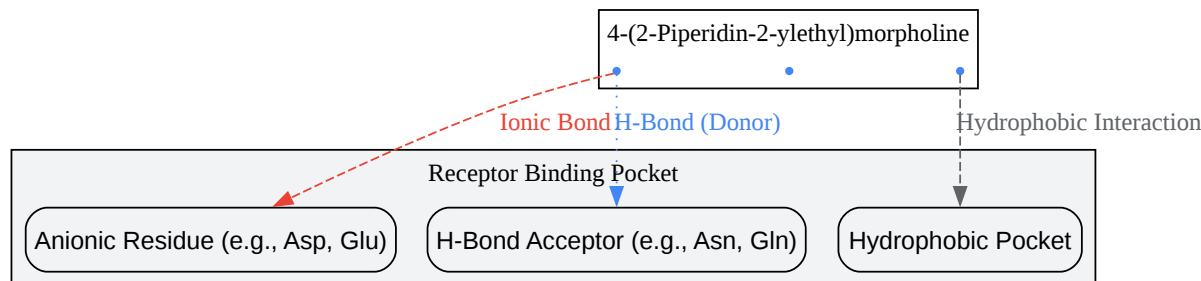
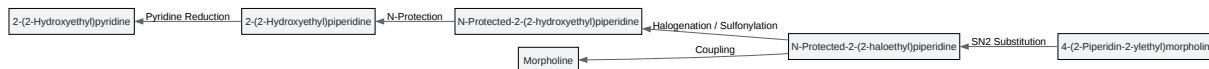
**Piperidin-2-ylethyl)morpholine**, offering a proposed synthetic route, predicted characteristics, and a discussion of its potential as a scaffold for drug discovery.

## Synthetic Strategy and Methodologies

The synthesis of **4-(2-Piperidin-2-ylethyl)morpholine** can be logically approached through the coupling of a pre-functionalized piperidine core with a morpholine unit. A robust and versatile strategy would commence from a commercially available pyridine derivative, leveraging well-established transformations for ring saturation and functional group interconversion.

## Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway identifies 2-(2-hydroxyethyl)piperidine and morpholine as key precursors. The piperidine nitrogen would require protection to prevent side reactions during the activation of the hydroxyl group.



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